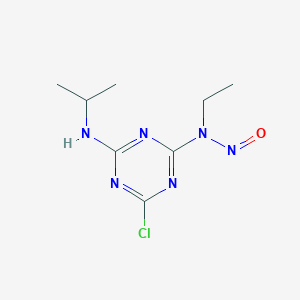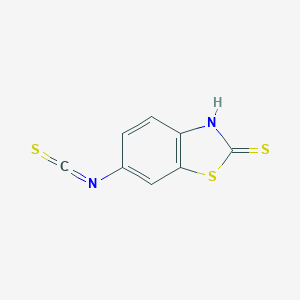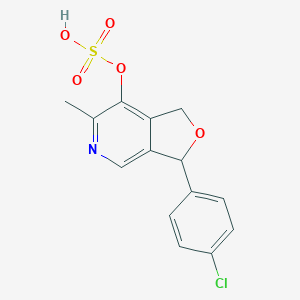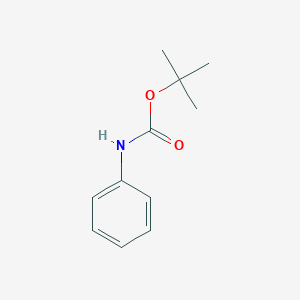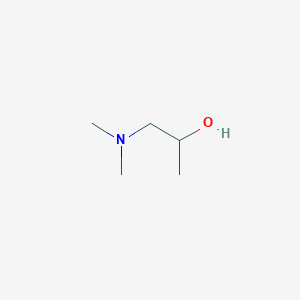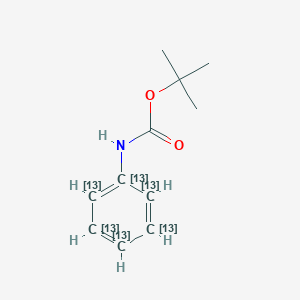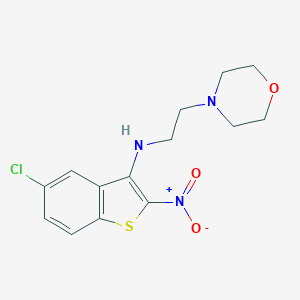
4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Venlafaxine, which is a widely used antidepressant drug.
Mechanism of Action
The mechanism of action of 4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)- involves the inhibition of the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which helps in the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)- has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which helps in the treatment of depression and anxiety disorders. It has also been shown to have analgesic effects and can help in the treatment of neuropathic pain. It has been shown to have minimal effects on other neurotransmitters, which reduces the risk of side effects.
Advantages and Limitations for Lab Experiments
4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)- has several advantages for lab experiments. It is readily available and can be synthesized easily. It has also been extensively studied, and its mechanism of action is well understood. However, it has some limitations, including its potential for toxicity and the need for careful handling.
Future Directions
There are several future directions that can be explored with 4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-. One potential direction is the development of new antidepressant drugs based on its structure. Another potential direction is the study of its potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research can be done to explore its potential for use in the treatment of cancer and other diseases.
In conclusion, 4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)- is a chemical compound that has shown promising results in the treatment of depression and anxiety disorders. Its mechanism of action is well understood, and it has several potential applications in various fields. Further research is needed to explore its potential for use in the treatment of other neurological disorders and diseases.
Synthesis Methods
The synthesis of 4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)- involves several steps. The first step is the synthesis of 5-chloro-2-nitrobenzo(b)thiophene, which is done by reacting 5-chloro-2-nitrobenzoyl chloride with thiophene in the presence of a base. The second step involves the reaction of the intermediate product with morpholine in the presence of a reducing agent to obtain 4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-.
Scientific Research Applications
4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)- has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It is used as an antidepressant drug and has shown promising results in the treatment of depression and anxiety disorders. It has also been studied for its potential applications in the treatment of neuropathic pain, migraine headaches, and hot flashes.
properties
CAS RN |
149338-21-6 |
|---|---|
Product Name |
4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)- |
Molecular Formula |
C14H16ClN3O3S |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
5-chloro-N-(2-morpholin-4-ylethyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H16ClN3O3S/c15-10-1-2-12-11(9-10)13(14(22-12)18(19)20)16-3-4-17-5-7-21-8-6-17/h1-2,9,16H,3-8H2 |
InChI Key |
WANNKAWYMJHVQQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1CCNC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-] |
Other CAS RN |
149338-21-6 |
synonyms |
N-(5-Chloro-2-nitrobenzo(b)thien-3-yl)-4-morpholineethanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



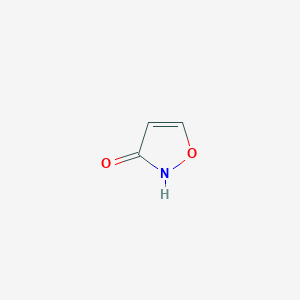
![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)
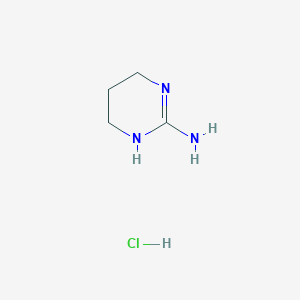

![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
